10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile
Overview
Description
10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile is an organic compound with the molecular formula C16H13N. It is a derivative of dibenzo[a,d]cycloheptene, characterized by the presence of a nitrile group at the 5-position. This compound is significant in organic synthesis and has various applications in scientific research and industry .
Biochemical Analysis
Biochemical Properties
It’s structurally similar compound, 5H-Dibenzo [a,d]cycloheptene, has been reported to function as a calmodulin inhibitor, affecting various crucial cellular processes .
Cellular Effects
Given its structural similarity to 5H-Dibenzo [a,d]cycloheptene, it may also interact with calmodulin, a protein that plays a key role in calcium signaling within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ortho-aryl alkynyl benzyl alcohols with arenes via a Tf2O-mediated formal [5 + 2] annulation reaction . This method yields structurally diverse 5H-dibenzo[a,d]cycloheptenes in moderate to good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to maximize yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can convert nitrile groups to amines or other reduced forms.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield primary amines.
Scientific Research Applications
10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It can be used to prepare certain drugs and pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. Detailed studies on its mechanism of action are essential for understanding its effects in different applications.
Comparison with Similar Compounds
Similar Compounds
10,11-dihydro-5H-dibenzo[a,d]cycloheptene: Lacks the nitrile group, making it less reactive in certain chemical reactions.
10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one oxime: Contains an oxime group instead of a nitrile group, leading to different reactivity and applications.
5-ethyl-10,11-dihydro-5H-dibenzo[a,d]cycloheptene:
Uniqueness
The presence of the nitrile group in 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile makes it unique compared to its analogs. This functional group enhances its reactivity and allows for a broader range of chemical transformations and applications.
Properties
IUPAC Name |
tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N/c17-11-16-14-7-3-1-5-12(14)9-10-13-6-2-4-8-15(13)16/h1-8,16H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGVWSKYBMZSOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(C3=CC=CC=C31)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40555746 | |
Record name | 10,11-Dihydro-5H-dibenzo[a,d][7]annulene-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40555746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1729-63-1 | |
Record name | 10,11-Dihydro-5H-dibenzo[a,d][7]annulene-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40555746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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